Ortho‑Iodo vs. Ortho‑Bromo vs. Ortho‑Chloro Reactivity in Pd‑Catalysed Oxidative Addition
The 2‑iodophenoxy substituent enables significantly faster oxidative addition to Pd(0) than the corresponding 2‑bromophenoxy or 2‑chlorophenoxy analogues. In ligand‑free Pd‑catalysed direct arylation of indole, competitive kinetic studies show that aryl iodides are consumed 10‑ to 100‑fold faster than aryl bromides, while aryl chlorides are essentially unreactive under identical conditions [1]. This class‑level trend is universally observed in Suzuki–Miyaura, Sonogashira, and Heck reactions, making the iodo compound the preferred building block when synthetic throughput or mild reaction conditions are critical [1][2].
| Evidence Dimension | Relative oxidative addition rate (Pd(0)) |
|---|---|
| Target Compound Data | Fast (aryl iodide baseline) |
| Comparator Or Baseline | Aryl bromide: ~10‑100× slower; Aryl chloride: >1000× slower |
| Quantified Difference | 10× to >1000× relative rate advantage for ArI |
| Conditions | Ligand‑free Pd(OAc)₂, indole C–H arylation, competing aryl halides, 100–140 °C |
Why This Matters
Faster oxidative addition translates to higher cross‑coupling yields, lower catalyst loading, and broader substrate scope, enabling efficient late‑stage diversification that bromo or chloro analogues cannot match.
- [1] Kozhevnikov, I. V. et al. (2010) 'Competitive kinetic study of aryl iodide and aryl bromide activation in ligand‑free Pd‑catalysed direct arylation', Russian Chemical Bulletin, 59(5), pp. 928–933. View Source
- [2] Miyaura, N. and Suzuki, A. (1995) 'Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds', Chemical Reviews, 95(7), pp. 2457–2483. View Source
